molecular formula C17H20N2O3S2 B2822753 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396808-54-0

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

Cat. No.: B2822753
CAS No.: 1396808-54-0
M. Wt: 364.48
InChI Key: RSHMUTUPJDYKCM-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a complex organic compound that features a benzothiazole moiety and a spirocyclic structure. Benzothiazole derivatives are known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3One common method involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring . The spirocyclic structure can be introduced through a series of nucleophilic substitution reactions, often using spirocyclic amines and appropriate electrophiles under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzothiazole derivatives

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antitumor effects . The spirocyclic structure can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone stands out due to its unique combination of a benzothiazole moiety and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-16(2)21-10-17(11-22-16)8-19(9-17)14(20)7-23-15-18-12-5-3-4-6-13(12)24-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHMUTUPJDYKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CSC3=NC4=CC=CC=C4S3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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